Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a pyrrolidine ring fused with a triazole ring
Preparation Methods
The synthesis of Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester.
Reaction Conditions: The reaction involves a series of steps including esterification, cyclization, and methylation.
Industrial Production: For industrial-scale production, the process is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in neuroprotective and anti-inflammatory studies.
Mechanism of Action
The mechanism of action of Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds:
Biological Activity
Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyrrolidine moiety. The molecular formula is C8H12N4O2 with a molecular weight of 196.21 g/mol. Below are the key properties:
Property | Value |
---|---|
Molecular Formula | C8H12N4O2 |
Molecular Weight | 196.21 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C8H12N4O2 |
InChI Key | ONZCTSZHKBGDQW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester.
- Reaction Conditions : The process includes esterification, cyclization, and methylation under controlled conditions to yield the desired compound.
- Industrial Production : For large-scale production, methods such as microwave-assisted organic synthesis (MAOS) are employed to enhance efficiency and yield.
Biological Activity
This compound has been investigated for various biological activities:
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has shown potential in preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of oxidative stress pathways and inhibition of apoptotic signaling.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This activity suggests its potential for treating inflammatory disorders.
Anticancer Activity
The triazole scaffold is recognized for its role in anticancer drug development. Studies have shown that this compound interacts with specific targets in cancer cells, leading to reduced proliferation and increased apoptosis. Computational studies using molecular docking have highlighted its binding affinity to metalloproteinase receptors, which are crucial in cancer metastasis .
Case Study 1: Neuroprotective Mechanism
In a study assessing the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress, the compound significantly reduced cell death by upregulating antioxidant enzymes and downregulating apoptotic markers .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against breast cancer cells (MCF7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Binding Interactions : The triazole ring forms hydrogen bonds with enzymes or receptors involved in cellular signaling pathways.
- Modulation of Enzyme Activity : The pyrrolidine moiety enhances binding affinity and specificity towards targets such as metalloproteinases and inflammatory mediators.
- Influence on Gene Expression : By modulating transcription factors like Nrf2, the compound influences the expression of genes involved in antioxidant defense mechanisms.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 5-pyrrolidin-2-yl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-6(10-12-11-7)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
ONZCTSZHKBGDQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNN=C1C2CCCN2 |
Origin of Product |
United States |
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